molecular formula C21H18ClN5O2S B4870755 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE

3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE

Cat. No.: B4870755
M. Wt: 439.9 g/mol
InChI Key: XAXPLZCVHGCWOJ-UHFFFAOYSA-N
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Description

3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound that features a pyrazole ring, a quinazolinone moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the quinazolinone moiety, and finally, the coupling of these intermediates with a benzamide derivative.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of Quinazolinone Moiety: The quinazolinone structure is typically formed by the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Coupling Reaction: The final step involves the coupling of the pyrazole and quinazolinone intermediates with a benzamide derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the quinazolinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and benzamide moieties, potentially converting them to alcohols.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE could be explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the pyrazole and quinazolinone moieties suggests potential interactions with proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-oxo-2-thioxo-3(4H)-quinazolinyl]benzamide
  • **3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzamide

Uniqueness

The uniqueness of 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a pyrazole and a quinazolinone moiety in the same molecule is relatively rare, providing opportunities for unique interactions and applications.

Properties

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-12-18(22)13(2)26(24-12)11-14-6-5-7-15(10-14)19(28)25-27-20(29)16-8-3-4-9-17(16)23-21(27)30/h3-10H,11H2,1-2H3,(H,23,30)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXPLZCVHGCWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NN3C(=O)C4=CC=CC=C4NC3=S)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 2
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 3
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 4
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 5
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 6
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE

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